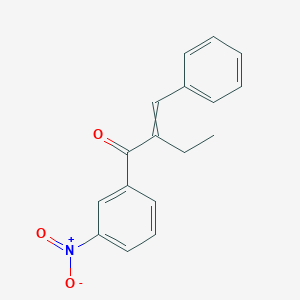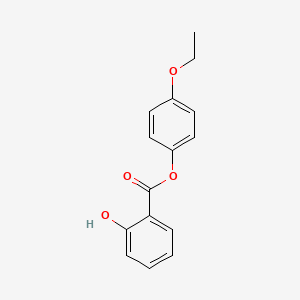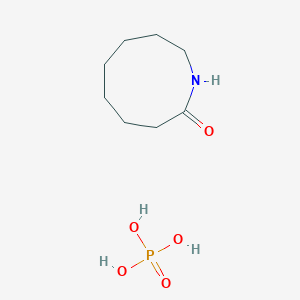silane CAS No. 89414-70-0](/img/structure/B14377675.png)
[(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group attached to a complex organic moiety, which includes an ethenyl group and a methoxypenta-dienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with an appropriate organic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from the reactions of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane depend on the specific reaction pathway. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives may be explored for potential biological activity and as probes in biochemical studies.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or diagnostic agents.
Industry: The compound is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane exerts its effects involves interactions with molecular targets through its reactive functional groups. The ethenyl group can undergo polymerization or cross-linking reactions, while the silane moiety can form strong bonds with various substrates. These interactions are crucial for its applications in material science and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Ethenyl-1-methoxy-4-methylpenta-1,4-dien-1-yl)oxysilane
- (2-ethenyl-1-methoxypenta-1,4-dienoxy)-trimethylsilane
Uniqueness
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of functional groups that enable diverse chemical transformations and applications.
Propriétés
Numéro CAS |
89414-70-0 |
|---|---|
Formule moléculaire |
C11H20O2Si |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
(2-ethenyl-1-methoxypenta-1,4-dienoxy)-trimethylsilane |
InChI |
InChI=1S/C11H20O2Si/c1-7-9-10(8-2)11(12-3)13-14(4,5)6/h7-8H,1-2,9H2,3-6H3 |
Clé InChI |
WIQUYCHIZHISSF-UHFFFAOYSA-N |
SMILES canonique |
COC(=C(CC=C)C=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



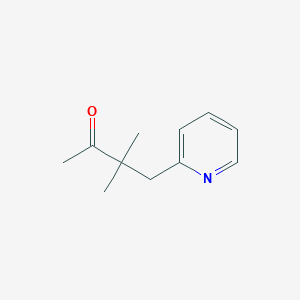
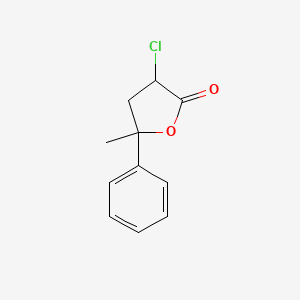

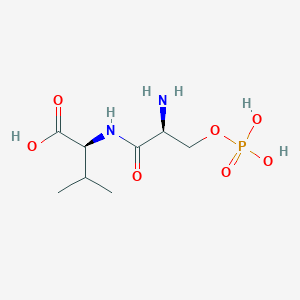
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
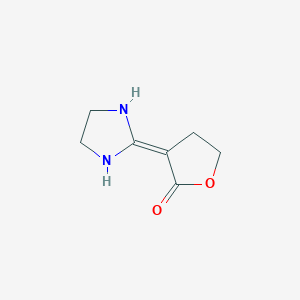

![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
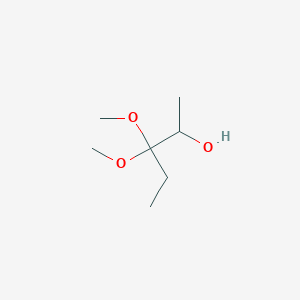
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)
